Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Overview
Description
Scientific Research Applications
Anti-Tumor Applications
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and its derivatives exhibit notable potential in anti-tumor applications. One study highlighted a derivative, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, demonstrating selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004). Another research synthesized a library of derivatives from this compound, identifying a highly potent derivative with enhanced anti-tumor properties (Hayakawa et al., 2004).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of derivatives of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. For instance, one research discussed the synthesis of various derivatives like hydrazides and hydrazones, providing insights into their chemical structures and potential applications (Shekarchi et al., 2003). Another study detailed the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, emphasizing their potential in medical research (Jentsch et al., 2018).
Optical Characterizations and Photodiode Applications
In the field of materials science, a study highlighted the synthesis of a novel compound using Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, examining its structural and morphological characteristics for photodiode applications (Elkanzi et al., 2020).
Miscellaneous Applications
The compound and its derivatives have been explored for various other applications. For example, a study focused on the synthesis and antimicrobial evaluation of certain derivatives, highlighting their potential in pharmaceutical research (Spoorthy et al., 2021). Another research demonstrated the synthesis of lignan conjugates from Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, analyzing their antimicrobial and antioxidant properties (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXBAOGAXOKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353704 | |
Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate | |
CAS RN |
3781-69-9 | |
Record name | ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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